4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolopyridine core with a methoxy group and a tetrahydropyran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazolopyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy and tetrahydropyran groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyrazolopyridine core can produce various reduced derivatives .
Scientific Research Applications
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-methyl-: A related compound with a similar pyran structure.
2H-Pyran, tetrahydro-2-methoxy-: Another compound with a methoxy group and a tetrahydropyran ring.
4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: A compound with a tetrahydropyran substituent and an aldehyde group.
Uniqueness
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific combination of functional groups and its pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-methoxy-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-9-8-14-15(10(9)5-6-13-12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
ZNEXMIILXGFPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=NN2C3CCCCO3 |
Origin of Product |
United States |
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